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Compound of Interest

Compound Name:

2,2,2-Trifluoro-1-(4-

methoxyphenyl)ethanamine

hydrochloride

Cat. No.: B1391061 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of Trifluoro-

methoxyphenyl-ethanamine Hydrochloride

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of trifluoro-methoxyphenyl-ethanamine hydrochloride, a class of compounds with

significant potential in pharmaceutical and chemical research. As this nomenclature refers to a

family of structural isomers, this document delineates the distinct properties associated with the

ortho-, meta-, and para-substituted methoxy-phenyl isomers, as well as their stereoisomers.

We will delve into the critical aspects of their synthesis, purification, analytical characterization,

and physicochemical properties. This guide is intended for researchers, scientists, and drug

development professionals, offering both foundational data and practical, field-proven insights

into the experimental methodologies required for their accurate assessment.

Introduction: Understanding the Isomeric
Landscape
The compound name "trifluoro-methoxyphenyl-ethanamine hydrochloride" describes a chiral

amine containing a methoxy-substituted phenyl ring and a trifluoroethyl group. The precise
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arrangement of these functional groups gives rise to multiple isomers, each with potentially

unique biological and chemical characteristics. The primary points of variation are:

Positional Isomerism: The methoxy group can be located at the ortho (2-), meta (3-), or para

(4-) position on the phenyl ring relative to the ethanamine side chain.

Stereoisomerism: The carbon atom to which the amine and phenyl groups are attached is a

chiral center, leading to (R)- and (S)-enantiomers.

The trifluoromethyl group is typically located on the ethylamine side chain, creating a 2,2,2-

trifluoro-1-(methoxyphenyl)ethanamine structure. This trifluoromethyl moiety is of particular

interest in medicinal chemistry as it can significantly enhance metabolic stability, lipophilicity,

and binding affinity.[1] This guide will address these isomers, providing specific data where

available and outlining the methodologies for their characterization.

Diagram: Isomeric Variations
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Caption: Logical relationship of positional and stereoisomers.

Chemical Identity and Core Properties
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The foundational step in any research endeavor is to establish the precise chemical identity of

the material. The following table summarizes the key identifiers for several common isomers.

Property

(S)-2,2,2-Trifluoro-
1-(2-
methoxyphenyl)eth
anamine HCl

2,2,2-Trifluoro-1-(3-
methoxyphenyl)eth
anamine HCl

2,2,2-Trifluoro-1-(4-
methoxyphenyl)eth
anamine HCl

CAS Number 1391397-32-2[2] 856563-09-2[3] 65686-77-3[1]

Molecular Formula C₉H₁₀F₃NO · HCl C₉H₁₀F₃NO · HCl C₉H₁₀F₃NO · HCl

Molecular Weight 241.64 g/mol [2] 241.64 g/mol 241.68 g/mol [1]

IUPAC Name

(1S)-2,2,2-trifluoro-1-

(2-

methoxyphenyl)ethan-

1-amine

hydrochloride[2]

2,2,2-trifluoro-1-(3-

methoxyphenyl)ethan-

1-amine hydrochloride

2,2,2-trifluoro-1-(4-

methoxyphenyl)ethan-

1-amine hydrochloride

Appearance
White to off-white

powder or crystals
Not specified White Solid[1]

Synthesis and Purification
While numerous proprietary methods exist, a general and plausible synthetic route for these

compounds involves the reductive amination of a corresponding methoxy-substituted

trifluoromethyl ketone. The resulting racemic amine can then be resolved to isolate the desired

enantiomer, followed by conversion to the hydrochloride salt.

Diagram: General Synthetic and Purification Workflow
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Caption: A generalized workflow for synthesis and purification.

Experimental Protocol: Purification by Recrystallization
Causality: Recrystallization is a critical final step to ensure high purity, removing residual

solvents, starting materials, and side-products. The choice of solvent system is paramount; the

ideal solvent should dissolve the compound well at elevated temperatures but poorly at room

temperature, allowing for crystal formation upon cooling. For hydrochloride salts, a polar protic

solvent like isopropanol or ethanol, often with a non-polar co-solvent like hexane or ether, is a

common starting point.

Methodology:

Solvent Selection: Empirically test the solubility of the crude hydrochloride salt in various

solvents (e.g., isopropanol, ethanol, methanol, acetone).

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the

chosen hot solvent (e.g., isopropanol) and heat the mixture gently (e.g., on a hot plate) with

stirring until the solid is fully dissolved.

Crystallization: Remove the flask from the heat and allow it to cool slowly to room

temperature. If no crystals form, induce crystallization by scratching the inside of the flask

with a glass rod or adding a seed crystal. Further cooling in an ice bath can maximize the

yield.

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining

impurities.

Drying: Dry the crystals under a vacuum to remove all traces of solvent. The purity should be

re-assessed post-recrystallization.

Physicochemical Properties
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Physicochemical properties are fundamental to understanding a compound's behavior in both

experimental and physiological environments. These parameters are crucial for formulation

development, ADME (absorption, distribution, metabolism, and excretion) modeling, and

analytical method development.

Property
(S)-...-(2-
methoxyphenyl)...
HCl

...-(3-
methoxyphenyl)...
HCl

...-(4-
methoxyphenyl)...
HCl

LogP (Computed) 1.96[2] Data not available Data not available

Melting Point Not specified Not specified Not specified

pKa (Computed, Free

Base)

~5.7 (for

trifluoroethanamine)[4]

~5.7 (for

trifluoroethanamine)[4]

~5.7 (for

trifluoroethanamine)[4]

Solubility

Expected to be

soluble in water and

polar organic solvents

like methanol and

DMSO.[5]

Expected to be

soluble in water and

polar organic solvents.

Expected to be

soluble in water and

polar organic solvents.

Note: Experimental data for these specific isomers is limited in publicly available literature. The

pKa value is an estimation based on the core trifluoroethanamine structure; substitution on the

phenyl ring will modulate this value. The hydrochloride salt form significantly increases

aqueous solubility compared to the free base.[5]

Experimental Protocol: Determining Aqueous Solubility
(Shake-Flask Method)
Causality: The shake-flask method (OECD Guideline 105) is a gold-standard technique for

determining the water solubility of a compound. It relies on achieving a saturated solution at

equilibrium, making it a thermodynamically robust measurement. This value is essential for pre-

formulation studies, as it dictates the maximum achievable concentration in aqueous media.

Methodology:
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Preparation: Add an excess amount of the trifluoro-methoxyphenyl-ethanamine

hydrochloride to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in

a sealed, temperature-controlled vessel.

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient

period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to

settle. If necessary, centrifuge the sample to ensure a clear supernatant.

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with

an appropriate mobile phase and quantify the concentration of the dissolved compound

using a validated analytical method, such as HPLC-UV.

Calculation: The solubility is reported in units such as mg/mL or µM based on the measured

concentration in the saturated solution.

Analytical Characterization
A multi-technique approach is necessary for the unambiguous confirmation of structure and

purity.

Diagram: Comprehensive Analytical Workflow
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Structural Elucidation
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Caption: Workflow for complete analytical characterization.

Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Will confirm the presence of aromatic protons (typically δ 6.8-7.5 ppm), the

methoxy group protons (a singlet around δ 3.8-4.0 ppm), and the protons on the

ethanamine side chain. The methine proton (CH-N) will appear as a quartet due to

coupling with the three fluorine atoms.
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¹³C NMR: Will show distinct signals for the aromatic carbons, the methoxy carbon (~55

ppm), and the two carbons of the ethanamine side chain. The carbon bearing the CF₃

group will show a characteristic quartet due to C-F coupling.

¹⁹F NMR: Will display a single signal (typically a doublet due to coupling with the adjacent

methine proton) confirming the presence of the trifluoromethyl group.

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will show the

molecular ion ([M+H]⁺) corresponding to the free base, confirming the molecular weight.

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental

composition.

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching

(amine salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and

strong C-F stretching bands (typically 1100-1300 cm⁻¹).

Purity Assessment
Causality: For any research or development application, knowing the purity of a compound is

non-negotiable. HPLC is the workhorse technique for this purpose due to its high resolution,

sensitivity, and quantitative accuracy.[6] For chiral molecules, enantiomeric purity is equally

important, as different enantiomers can have vastly different pharmacological effects. This

requires a specialized chiral stationary phase.[7]

Experimental Protocol: Purity Determination by
Reverse-Phase HPLC (RP-HPLC)
Methodology:

System Preparation:

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid is used

to ensure the amine is protonated and to improve peak shape.

Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.ijnc.ir/article_718911_029bee6182a1979505cd25c657c19e15.pdf
https://patents.google.com/patent/WO2015159170A2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1391061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detector: UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of

maximum absorbance for the methoxyphenyl chromophore).

Method Development (Gradient Elution):

Inject a prepared standard solution of the compound (~1 mg/mL).

Run a broad gradient to determine the retention time, e.g., 5% B to 95% B over 20

minutes.

Optimize the gradient around the retention time of the main peak to ensure good

separation from any potential impurities.

Analysis:

Accurately prepare a sample solution of the test article in the mobile phase or a suitable

solvent.

Inject the sample and integrate the peak areas of the main component and all impurities.

Calculation: Purity is calculated as the percentage of the main peak area relative to the total

area of all peaks detected.

Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

Stability and Storage
Chemical Stability: Amine hydrochloride salts are generally stable crystalline solids. They are

less susceptible to oxidation than their corresponding free bases. However, they can be

hygroscopic and should be protected from moisture.

Storage Conditions: For long-term stability, the compound should be stored in a tightly

sealed container, protected from light, and kept in a cool, dry place.[1][8] For laboratory use,

storage at room temperature is often sufficient, but for long-term archival, refrigeration (2-8

°C) is recommended.

Conclusion
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Trifluoro-methoxyphenyl-ethanamine hydrochloride represents a valuable class of chemical

building blocks. A thorough understanding of its isomeric forms and a rigorous approach to its

characterization are essential for its successful application in research and development. This

guide has outlined the core physical and chemical properties and provided a framework of

validated experimental protocols for their assessment. Adherence to these analytical principles

ensures data integrity and supports the advancement of scientific discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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